
Bis(tetramethylheptanedionat)-diisopropoxytitan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of titanium complexes, including those similar to titanium diisopropoxide bis(tetramethylheptanedionate), involves the reaction of titanium tetraisopropoxide with various ligands to form complexes with different coordination environments. Studies have explored the synthesis of titanium(IV) complexes by reacting titanium tetra(isopropoxide) with amine bis(phenolate) ligands and other sterically demanding aryloxo-based ligands, leading to the formation of complexes with significant steric effects and unique coordination chemistries (Tshuva, Goldberg, Kol, & Goldschmidt, 2001); (Panda, Kaur, Reddy, Shaikh, Butcher, Gupta, & Ghosh, 2010).
Molecular Structure Analysis
The molecular structure of titanium complexes can be deeply influenced by the ligands involved. For instance, coordination chemistry research has shown how the steric and electronic properties of ligands affect the structure of titanium complexes. Ligands with varying steric bulk can lead to different complex geometries, from octahedral to pentacoordinate structures, affecting the molecular structure and potential applications of these complexes (Tshuva et al., 2001).
Chemical Reactions and Properties
Titanium diisopropoxide bis(tetramethylheptanedionate) and related titanium complexes undergo a variety of chemical reactions, including polymerization processes and hydroamination, showcasing their chemical versatility. For example, titanium isopropoxide complexes have been used as precatalysts for ethylene polymerization, producing high molecular weight polyethylene polymers (Panda et al., 2010).
Wissenschaftliche Forschungsanwendungen
Herstellung einer kompakten TiO2-Schicht für Perowskit-Solarzellen
Bis(tetramethylheptanedionat)-diisopropoxytitan wird als Vorläufer für die Herstellung kompakter TiO2-Schichten in Perowskit-Solarzellen verwendet {svg_1}. Diese Schichten spielen eine entscheidende Rolle bei der Übertragung von Elektronen und der Blockierung der Ladungsrekombination zwischen der Perowskit-Schicht und Fluor-dotiertem Zinnoxid (FTO) in Perowskit-Solarzellen {svg_2}. Die kompakten TiO2-Schichten werden durch ein Spin-Coating-Verfahren synthetisiert {svg_3}.
Optimierung der ETL-Titandioxidschicht für anorganische Perowskit-Solarzellen
Diese Verbindung wird auch bei der Optimierung der Elektronentransportschicht (ETL) der Titandioxidschicht für anorganische Perowskit-Solarzellen verwendet {svg_4}. Die TiO2-Schichten werden durch ein Spin-Coating-Verfahren auf FTO mit hoher Rauigkeit abgeschieden, ohne Verwendung einer mesoporösen Schicht {svg_5}.
Einfluss der Dicke der kompakten TiO2-Elektronentransportschicht auf die Leistung planarer
This compound wird verwendet, um den Einfluss der Dicke der kompakten TiO2-Elektronentransportschicht auf die Leistung planarer {svg_6}. ETLs werden aus einer Bis(acetylacetonat)-diisopropoxytitan-Vorläuferlösung durch ein Spin-Coating-Verfahren auf Fluor-dotierte Zinnoxid (FTO)-Substrate abgeschieden, wobei die Vorläuferkonzentration und die Zentrifugationsgeschwindigkeit variiert werden {svg_7}.
Safety and Hazards
Titanium diisopropoxide bis(tetramethylheptanedionate) may cause immediate or delayed severe eye irritation and may cause corneal ulceration . It may produce irritation or contact dermatitis . The material generates isopropanol on contact with water or moisture in skin, eyes, and mucous membranes and has an irritating, dehydrating effect on overexposed tissue .
Wirkmechanismus
Target of Action
Titanium Diisopropoxide Bis(tetramethylheptanedionate) is a complex organometallic compound that is primarily used as a precursor for the deposition of titanium-containing films
Mode of Action
This compound is a Lewis acid catalyst , meaning it can accept a pair of electrons from a Lewis base in a chemical reaction. This property allows it to participate in various chemical reactions, particularly in the formation of titanium-containing films .
Biochemical Pathways
Its primary use is in the formation of titanium-containing films through chemical reactions .
Result of Action
The primary result of the action of Titanium Diisopropoxide Bis(tetramethylheptanedionate) is the formation of titanium-containing films. These films are used in various applications, including the production of electronic devices .
Action Environment
The action of Titanium Diisopropoxide Bis(tetramethylheptanedionate) is influenced by various environmental factors. For instance, it is sensitive to moisture , which can affect its stability and efficacy in reactions. Therefore, it is typically stored and used under controlled conditions to prevent exposure to moisture .
Eigenschaften
IUPAC Name |
5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;propan-2-ol;titanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.2C3H8O.Ti/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;2*1-3(2)4;/h2*7,12H,1-6H3;2*3-4H,1-2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUATZXZNIJLPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.CC(C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ti] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56O6Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144665-26-9 |
Source


|
| Record name | Titanium(4+) 2-propanolate (3Z)-2,2,6,6-tetramethyl-5-oxo-3-hepten-3-olate (1:2:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B1146973.png)


![myo-Inositol-d6 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate]](/img/no-structure.png)
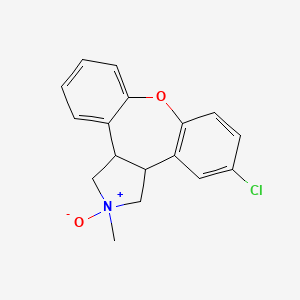
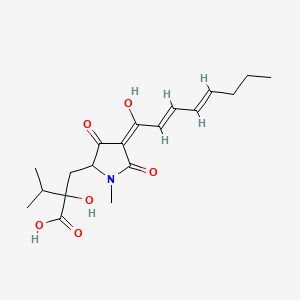
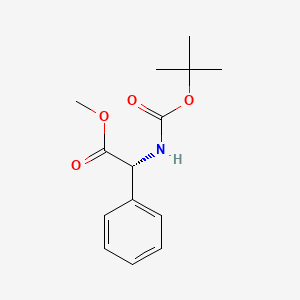
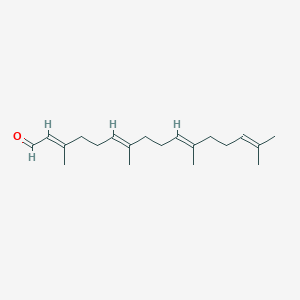
![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1146987.png)
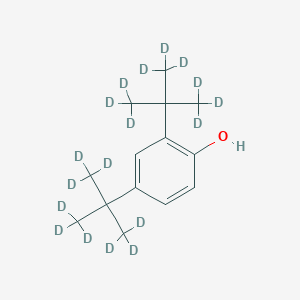
![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Hydrazide](/img/structure/B1146991.png)
